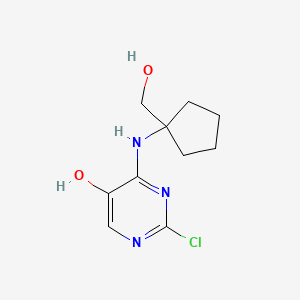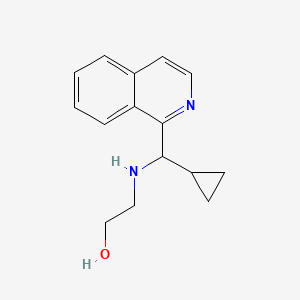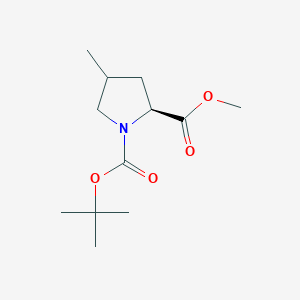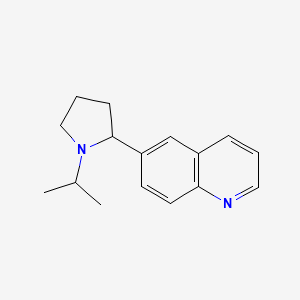
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a chlorinated pyrimidine ring and a cyclopentyl group substituted with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring and the cyclopentyl group.
Reaction Conditions: The chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Coupling Reaction: The hydroxymethyl group is introduced to the cyclopentyl ring through a hydroxymethylation reaction, often using formaldehyde and a base.
Analyse Des Réactions Chimiques
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated derivative.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts under acidic or basic conditions.
Applications De Recherche Scientifique
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol can be compared with other similar compounds, such as:
2-Chloro-4-((1-(hydroxymethyl)cyclohexyl)amino)pyrimidin-5-ol: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical reactivity and biological activity.
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)amino)pyrimidin-5-ol: The presence of a cyclopropyl group can lead to different steric and electronic effects compared to the cyclopentyl derivative.
2-Chloro-4-((1-(hydroxymethyl)cyclobutyl)amino)pyrimidin-5-ol: The cyclobutyl group introduces additional ring strain, which can influence the compound’s stability and reactivity.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
2-chloro-4-[[1-(hydroxymethyl)cyclopentyl]amino]pyrimidin-5-ol |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-12-5-7(16)8(13-9)14-10(6-15)3-1-2-4-10/h5,15-16H,1-4,6H2,(H,12,13,14) |
Clé InChI |
XBPOOJXBFPWKHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CO)NC2=NC(=NC=C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)

![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11868951.png)


![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine](/img/structure/B11868970.png)



